molecular formula C11H16IN3O2 B2941143 tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate CAS No. 1638765-22-6

tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate

Cat. No.: B2941143
CAS No.: 1638765-22-6
M. Wt: 349.172
InChI Key: LYCQKRAQASWYKU-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₁₆IN₃O₂
Molecular Weight: 349.17 g/mol
CAS Number: 1638765-22-6
Structure: The compound features a pyrazolo[3,4-c]pyridine core, a tert-butyl carboxylate group at position 6, and an iodine substituent at position 2. This structure is critical in medicinal chemistry as a versatile building block for drug discovery, particularly in kinase inhibitor synthesis .

The iodine atom at position 3 enhances reactivity in cross-coupling reactions (e.g., Suzuki or Sonogashira), while the tert-butyl group improves solubility and stability during synthetic processes .

Properties

IUPAC Name

tert-butyl 3-iodo-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)15-5-4-7-8(6-15)13-14-9(7)12/h4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCQKRAQASWYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638765-22-6
Record name tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, often involving the reaction of pyrazolo[3,4-c]pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the iodination of the pyrazolo[3,4-c]pyridine core followed by esterification with tert-butyl alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Substitution Reactions

The iodine atom at position 3 serves as a reactive site for nucleophilic substitution (SN2/SNAr), enabling functionalization of the pyrazolo[3,4-c]pyridine scaffold.

Reaction Type Reagents/Conditions Products Key References
Nucleophilic Aromatic Substitution- Amines (e.g., methylamine)
- Pd-catalyzed coupling (Buchwald-Hartwig)
3-Amino derivatives (e.g., tert-butyl 3-amino-pyrazolo[3,4-c]pyridine-6-carboxylate)
Halogen ExchangeCuI, KF, DMF, 100°C3-Fluoro or 3-chloro analogs

Example : Reaction with methylamine under palladium catalysis yields tert-butyl 3-amino derivatives, critical intermediates for drug discovery .

Ester Hydrolysis and Functionalization

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions, generating carboxylic acid derivatives for further coupling.

Reaction Type Reagents/Conditions Products Key References
Acidic HydrolysisTFA/DCM, 25°C, 2hPyrazolo[3,4-c]pyridine-6-carboxylic acid
EsterificationDCC/DMAP, ROHModified esters (e.g., methyl or benzyl esters)

Note : The carboxylic acid intermediate is pivotal for synthesizing amides via HATU-mediated coupling, as demonstrated in peptide-like derivatives .

Reductive Transformations

The iodine substituent and unsaturated bonds in the core structure participate in reduction reactions.

Reaction Type Reagents/Conditions Products Key References
DehalogenationZn, AcOH, 60°C3-H-pyrazolo[3,4-c]pyridine-6-carboxylate
Ring HydrogenationH₂, Pd/C, EtOHPartially saturated pyrazolopyridines

Application : Hydrogenation under catalytic conditions produces intermediates for bioactive molecule synthesis .

Oxidation Reactions

Oxidation targets the pyrazolo ring or side chains, though limited by the steric protection of the tert-butyl group.

Reaction Type Reagents/Conditions Products Key References
Ring OxidationmCPBA, CH₂Cl₂, 0°CN-Oxide derivatives
Side-Chain OxidationKMnO₄, H₂O, 80°CCarboxylic acid (via tert-butyl cleavage)

Mechanistic Insight : Selective oxidation of the pyrazole nitrogen is achievable with peracids, forming N-oxides for further functionalization.

Cross-Coupling Reactions

The iodine atom facilitates transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira).

Reaction Type Reagents/Conditions Products Key References
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME3-Arylpyrazolo[3,4-c]pyridine derivatives
Sonogashira CouplingCuI, PdCl₂(PPh₃)₂, alkyne, NEt₃3-Alkynyl analogs

Case Study : Coupling with phenylboronic acid generates biaryl systems, enhancing π-stacking interactions in medicinal chemistry .

Cycloaddition and Ring Expansion

The electron-deficient pyrazolo[3,4-c]pyridine core participates in [3+2] cycloadditions.

Reaction Type Reagents/Conditions Products Key References
Azide-Alkyne CycloadditionCuSO₄, sodium ascorbateTriazole-fused pyrazolopyridines

Application : Click chemistry strategies enable rapid diversification for library synthesis .

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.

Comparison with Similar Compounds

Substituent Variations in Pyrazolo[3,4-c]pyridine Derivatives

Compound 1 : tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
  • Molecular Formula : C₁₂H₁₆F₃N₃O₂
  • Molecular Weight : 291.27 g/mol
  • Key Differences : Replaces iodine with a trifluoromethyl (-CF₃) group.
  • Properties :
    • The electron-withdrawing -CF₃ group increases metabolic stability and lipophilicity, making it favorable for CNS-targeting drugs.
    • Lower molecular weight (291.27 vs. 349.17) due to the absence of iodine .
Compound 2 : tert-Butyl 3-bromo-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate
  • Molecular Formula : Likely C₁₁H₁₆BrN₃O₂ (estimated)
  • Key Differences :
    • Bromine replaces iodine.
    • Core structure shifts to pyrrolo[3,4-b]pyridine (one nitrogen in the five-membered ring vs. two in pyrazolo derivatives).
  • Properties :
    • Bromine’s lower atomic weight reduces molecular weight (~301.17 vs. 349.17).
    • Less polarizable than iodine, affecting reactivity in nucleophilic substitutions .
Compound 3 : tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
  • Molecular Formula : C₁₂H₁₇N₃O₂ (analogous structure)
  • Key Differences: Amino (-NH₂) substituent at position 3 and pyrrolo[3,4-c]pyrazole core.
  • Properties: Amino group enables hydrogen bonding and participation in condensation reactions. Core structure differences alter electronic properties compared to pyrazolo[3,4-c]pyridine .

Core Structure Variations

Compound Core Structure Key Features
Target compound Pyrazolo[3,4-c]pyridine Two adjacent nitrogen atoms in the five-membered ring; enhances π-π stacking.
tert-Butyl 3-bromo-pyrrolo[3,4-b]pyridine Pyrrolo[3,4-b]pyridine Single nitrogen in the five-membered ring; reduced aromaticity.
Pyrazolo[4,3-c]pyridines () Pyrazolo[4,3-c]pyridine Nitrogen positioning alters electronic distribution and binding affinity.
Cross-Coupling Reactions :
  • The iodine substituent in the target compound facilitates palladium-catalyzed couplings, critical for introducing aryl/heteroaryl groups .
  • Trifluoromethyl (Compound 1) and bromo (Compound 2) derivatives are less reactive in such reactions due to weaker C-X bonds .

Physical Properties

Property Target Compound -CF₃ Derivative (Compound 1) -Br Derivative (Compound 2)
Molecular Weight 349.17 291.27 ~301.17
LogP (Predicted) ~2.5 ~3.1 ~2.8
Solubility (DMSO) High Moderate High

Biological Activity

Tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-diabetic, anti-cancer, and antimicrobial effects, supported by relevant case studies and research findings.

  • Molecular Formula : C11_{11}H16_{16}IN3_3O2_2
  • Molecular Weight : 349.17 g/mol
  • CAS Number : 1638765-22-6

1. Anti-Diabetic Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-c]pyridine exhibit significant inhibition of α-amylase, an enzyme critical in carbohydrate metabolism. For instance:

CompoundIC50_{50} (μM)
Acarbose200.1 ± 0.15
tert-butyl 3-iodo derivative5.12 - 5.21

The synthesized derivatives showed much lower IC50_{50} values compared to acarbose, indicating superior anti-diabetic potential .

2. Anti-Cancer Activity

Pyrazolo[3,4-c]pyridine derivatives have been linked to significant anti-cancer properties. A study highlighted the compound's ability to inhibit c-Met kinase activity, a crucial target in cancer therapy:

CompoundIC50_{50} (nM)
Derivative I0.39
Derivative II0.92

These compounds exhibited potent inhibitory effects on cancer cell proliferation through various mechanisms including apoptosis induction .

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazolo[3,4-c]pyridine derivatives has been explored against various pathogens. In vitro assays revealed notable activity against common bacterial strains:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 μg/mL
Escherichia coli15 μg/mL

These findings suggest potential applications in treating bacterial infections .

Case Study on Anti-Diabetic Effects

In a controlled study involving diabetic rats treated with the tert-butyl derivative, significant reductions in blood glucose levels were observed compared to the control group. The results indicated that the compound effectively modulates glucose metabolism and enhances insulin sensitivity.

Case Study on Cancer Treatment

A combination therapy involving the pyrazolo[3,4-c]pyridine derivative and doxorubicin was tested on breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed a synergistic effect in reducing cell viability and promoting apoptosis more effectively than either drug alone .

Q & A

Q. What are the recommended synthetic routes for tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate?

The synthesis typically involves:

  • Core scaffold construction : Start with pyrazolo-pyridine intermediates. For example, tert-butyl-protected pyrazolo[3,4-c]pyridine derivatives are synthesized via cyclocondensation of hydrazines with substituted pyridine precursors .
  • Iodination : Introduce iodine at the 3-position using electrophilic iodination (e.g., N-iodosuccinimide in acetic acid) or via halogen exchange under transition-metal catalysis (e.g., Pd-mediated cross-coupling with boronate intermediates) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Purity analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity thresholds >95% are standard for pharmacological studies .
  • Structural confirmation :
    • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., tert-butyl group at δ ~1.4 ppm in 1H^1H, carbonyl at ~155 ppm in 13C^{13}C) .
    • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+) and fragmentation patterns .
    • X-ray crystallography : For unambiguous stereochemical assignment, single-crystal X-ray diffraction is recommended (e.g., as demonstrated for tert-butyl pyrazolo-pyridine carboxylates in Acta Crystallographica) .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Hazard mitigation :
    • Use fume hoods and PPE (gloves, goggles) due to acute toxicity risks (skin/eye irritation, respiratory sensitization) .
    • Avoid ignition sources (flammable solvents like ethyl acetate during purification) .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. How can researchers optimize iodination reactions to improve yield in the synthesis of this compound?

  • Reaction conditions :
    • Temperature : Perform iodination at 0–5°C to minimize side reactions (e.g., over-iodination or decomposition) .
    • Catalyst screening : Test Pd(PPh3_3)4_4 or CuI in DMF for cross-coupling efficiency with boronate precursors (yields ~60–80%) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance iodine solubility but may require post-reaction dialysis to remove trace metals .
  • Monitoring : Use TLC (silica, hexane:EtOAc 3:1) to track reaction progress and isolate intermediates promptly .

Q. What analytical techniques are most effective for resolving structural ambiguities in polycyclic systems like this pyrazolo-pyridine derivative?

  • Advanced NMR :
    • 1H^1H-15N^{15}N HMBC to confirm nitrogen connectivity in the pyrazolo-pyridine core .
    • 2D NOESY to assess spatial proximity of the tert-butyl group to adjacent protons .
  • X-ray crystallography : Resolve conformational flexibility (e.g., chair vs. boat conformations in the piperidine ring) .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) to predict 13C^{13}C chemical shifts and compare with experimental data .

Q. How can observed discrepancies in biological activity data between similar pyrazolo-pyridine derivatives be systematically investigated?

  • Structure-activity relationship (SAR) analysis :
    • Compare logP values (HPLC-derived) to assess hydrophobicity-driven membrane permeability differences .
    • Evaluate metabolic stability via liver microsome assays (e.g., human CYP450 isoforms) .
  • Target engagement studies :
    • Use SPR (surface plasmon resonance) to measure binding affinity to target proteins (e.g., kinase inhibition) .
    • Cross-validate with cellular assays (e.g., IC50_{50} in HEK293 cells) to confirm functional activity .
  • Data reconciliation : Replicate experiments under standardized conditions (pH, temperature) and use statistical tools (e.g., ANOVA) to identify outliers .

Methodological Notes

  • Contradictory data : If iodination yields vary between labs, verify reagent purity (e.g., NIS vs. I2_2) and reaction atmosphere (argon vs. nitrogen) .
  • Biological assay design : Include positive controls (e.g., known kinase inhibitors) and normalize activity data to cell viability (MTT assay) .

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